molecular formula C25H28N4O3 B2704155 N-(4-isopropylbenzyl)-3-[[(4-methoxyphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide CAS No. 1251569-43-3

N-(4-isopropylbenzyl)-3-[[(4-methoxyphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide

Cat. No.: B2704155
CAS No.: 1251569-43-3
M. Wt: 432.524
InChI Key: CONQSVCTKUZZLR-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzyl)-3-[[(4-methoxyphenyl)sulfonyl](methyl)amino]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications

The compound N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide is a structurally complex molecule that might have various applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. However, specific studies directly related to this exact compound were not found. Instead, research related to similar chemical structures and functionalities provides insight into potential applications in scientific research. Here, we summarize findings from studies on compounds with similar structural motifs or functional groups that could hint at the research applications of the mentioned compound.

Carbonic Anhydrase Inhibition for Glaucoma Treatment

Compounds incorporating sulfonamide scaffolds, similar in function to the specified compound, have been demonstrated to inhibit carbonic anhydrase (CA) activity. This inhibition can lower intraocular pressure (IOP) in normotensive rabbits, suggesting potential applications in glaucoma treatment. For instance, sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinities towards carbonic anhydrase isozymes I, II, and IV, exhibiting potent in vitro inhibitory potency and good water solubility. This characteristic could be indicative of the potential of N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide in similar applications (Casini et al., 2002).

Cytotoxic Activity Against Cancer Cells

Synthesis and structural modification of chemical compounds similar to the one have been explored for their cytotoxic activities against various cancer cell lines. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential research applications of such compounds in developing anticancer agents (Hassan et al., 2014).

Synthesis of Pharmaceutically Relevant Compounds

The mechanosynthesis technique has been applied to create sulfonyl-(thio)ureas, including known anti-diabetic drugs, demonstrating an efficient synthetic route. This suggests that compounds with sulfonamide groups, like the compound of interest, could be synthesized using similar techniques for pharmaceutical applications (Tan et al., 2014).

Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists

Compounds related in structure and function have been designed as PPARβ/δ inverse agonists, showing prolonged cellular activity and potential implications in physiological and pathophysiological processes. This highlights another possible research avenue for the exploration of N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide in metabolic disorders and related conditions (Toth et al., 2016).

These findings, although not directly related to N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide, showcase the diversity of scientific research applications for compounds with similar structural features or functional groups, including their potential in drug development for treating diseases such as glaucoma, cancer, diabetes, and disorders influenced by PPAR pathways. Further research specific to N-(4-isopropylbenzyl)-3-[(4-methoxyphenyl)sulfonylamino]thiophene-2-carboxamide could uncover unique applications and contribute to these fields.

Properties

IUPAC Name

butyl 4-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-3-4-15-32-25(31)18-8-10-19(11-9-18)28-22-20-12-7-17(2)27-23(20)26-16-21(22)24(30)29-13-5-6-14-29/h7-12,16H,3-6,13-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQSVCTKUZZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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